molecular formula C11H16N4O2 B604724 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide CAS No. 404380-34-3

2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide

Cat. No.: B604724
CAS No.: 404380-34-3
M. Wt: 236.27g/mol
InChI Key: QDZBEBTYILIQHR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide is a chemical compound with the molecular formula C6H13N3O2 It is known for its unique structure, which includes a hydroxyimino group, a methylamino-propyl chain, and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde, hydroxylamine hydrochloride, and 3-methylamino-propylamine.

    Formation of Hydroxyimino Group: The first step involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group.

    Addition of Methylamino-Propyl Chain: The next step involves the reaction of the intermediate product with 3-methylamino-propylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, while the methylamino-propyl chain and pyridinyl ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(hydroxyimino)-N-[3-(methylamino)propyl]-2-(2-pyridinyl)acetamide include:

    2-Hydroxyimino-N-(3-aminopropyl)-2-pyridin-2-yl-acetamide: Similar structure but with an amino group instead of a methylamino group.

    2-Hydroxyimino-N-(3-dimethylamino-propyl)-2-pyridin-2-yl-acetamide: Similar structure but with a dimethylamino group instead of a methylamino group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

404380-34-3

Molecular Formula

C11H16N4O2

Molecular Weight

236.27g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-[3-(methylamino)propyl]-2-pyridin-2-ylacetamide

InChI

InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12,17H,4,6,8H2,1H3,(H,14,16)/b15-10-

InChI Key

QDZBEBTYILIQHR-GDNBJRDFSA-N

SMILES

CNCCCNC(=O)C(=NO)C1=CC=CC=N1

Origin of Product

United States

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